molecular formula C25H24N4O3S2 B4303661 4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE

4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE

Cat. No.: B4303661
M. Wt: 492.6 g/mol
InChI Key: KWSXCAYEGDPJKU-UHFFFAOYSA-N
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Description

4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, a thiadiazole, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiadiazole ring, which can be synthesized by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile . The phenylsulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides . The final step involves coupling the thiadiazole and sulfonamide intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group would yield sulfone derivatives, while reduction of nitro groups would yield amines.

Mechanism of Action

The mechanism of action of 4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity . The thiadiazole ring may interact with metal ions or other cofactors, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both sulfonamide and thiadiazole moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S2/c1-29(34(31,32)22-15-9-4-10-16-22)18-21(19-11-5-2-6-12-19)17-23(30)26-25-28-27-24(33-25)20-13-7-3-8-14-20/h2-16,21H,17-18H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSXCAYEGDPJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CC(=O)NC1=NN=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE
Reactant of Route 2
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4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE
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4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE
Reactant of Route 4
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4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE
Reactant of Route 5
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4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE
Reactant of Route 6
Reactant of Route 6
4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYL-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE

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